Ethyl 4-bromo-2,3-difluorobenzoate Ethyl 4-bromo-2,3-difluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1807026-17-0
VCID: VC2769437
InChI: InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=C(C(=C(C=C1)Br)F)F
Molecular Formula: C9H7BrF2O2
Molecular Weight: 265.05 g/mol

Ethyl 4-bromo-2,3-difluorobenzoate

CAS No.: 1807026-17-0

VCID: VC2769437

Molecular Formula: C9H7BrF2O2

Molecular Weight: 265.05 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-2,3-difluorobenzoate - 1807026-17-0

Description

Ethyl 4-bromo-2,3-difluorobenzoate is an organic compound with the molecular formula C₉H₇BrF₂O₂. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and biological studies.

Synthesis Methods

The synthesis of ethyl 4-bromo-2,3-difluorobenzoate typically involves esterification reactions. A common method is the reaction of 4-bromo-2,3-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction usually proceeds under reflux conditions to ensure complete esterification.

Synthesis StepDescription
1. Starting Material4-bromo-2,3-difluorobenzoic acid
2. Reaction ConditionsEthanol, acid catalyst, reflux
3. ProductEthyl 4-bromo-2,3-difluorobenzoate

Chemical Reactions and Applications

Ethyl 4-bromo-2,3-difluorobenzoate undergoes various chemical reactions, including substitution reactions and hydrolysis. The bromine atom can be substituted with other nucleophiles under appropriate conditions. Hydrolysis can cleave the ester bond to yield 4-bromo-2,3-difluorobenzoic acid and ethanol.

Reaction TypeDescription
Substitution ReactionsReplacement of bromine with nucleophiles
HydrolysisCleavage of ester bond to yield acid and ethanol

Biological and Medicinal Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its halogenated structure enhances its reactivity, enabling researchers to study its effects on biological targets. Ethyl 4-bromo-2,3-difluorobenzoate has been explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

Application AreaDescription
Medicinal ChemistryPrecursor for pharmaceutical agents
Biological StudiesInvestigating enzyme interactions and metabolic pathways

Research Findings

A notable study demonstrated that ethyl 4-bromo-2,3-difluorobenzoate effectively induced apoptosis in breast cancer cells through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology. Additionally, research on its interaction with cytochrome P450 enzymes indicated that it could modulate drug metabolism, which is crucial for understanding its pharmacokinetic properties and potential drug-drug interactions.

Study FocusFindings
Anti-Cancer ActivityInduces apoptosis in breast cancer cells
Enzyme InteractionModulates drug metabolism via cytochrome P450 enzymes
CAS No. 1807026-17-0
Product Name Ethyl 4-bromo-2,3-difluorobenzoate
Molecular Formula C9H7BrF2O2
Molecular Weight 265.05 g/mol
IUPAC Name ethyl 4-bromo-2,3-difluorobenzoate
Standard InChI InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3
Standard InChIKey RYGOKNPXPRVCBV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=C(C=C1)Br)F)F
Canonical SMILES CCOC(=O)C1=C(C(=C(C=C1)Br)F)F
PubChem Compound 121227877
Last Modified Aug 16 2023

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